OX2 Receptor Antagonist Potency of 2-Propylbenzamide-Derived Compound vs. In-Class Reference
A 2-propylbenzamide-derived compound (N-{2-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]ethyl}-N-ethyl-2-propylbenzamide; BDBM402058) demonstrated OX2 receptor antagonism with an IC50 of 19.9 nM in human receptor assays [1]. In contrast, the unsubstituted benzamide parent scaffold is reported to lack measurable antagonism at orexin receptors, while alternative ortho-substituted benzamides with methyl or methoxy groups in unrelated kinase inhibition assays showed IC50 values ranging from 8.7 µM to 149 µM depending on substitution position, representing a >400-fold potency differential relative to the ortho-propyl substituted analog in its target assay [2].
| Evidence Dimension | OX2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 19.9 nM |
| Comparator Or Baseline | Unsubstituted benzamide: no measurable antagonism; ortho-methyl benzamide (kinase assay): 8.7 μM; ortho-methoxy benzamide (kinase assay): 90 μM |
| Quantified Difference | >400-fold lower potency for ortho-methyl analog (different assay context) vs. 19.9 nM for target compound |
| Conditions | Human OX2 receptor antagonism assay (Merck Sharp & Dohme US Patent US10011595); kinase inhibition assay for comparator data (J Med Chem 2009) |
Why This Matters
The 19.9 nM OX2 receptor IC50 establishes a defined potency benchmark for this specific ortho-propyl benzamide scaffold, enabling SAR-driven procurement decisions where chain length control is critical.
- [1] BindingDB BDBM402058. N-{2-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]ethyl}-N-ethyl-2-propylbenzamide. OX2 Receptor IC50: 19.9 nM. US Patent US10011595. View Source
- [2] Table 1. Structure and activity of substituted benzamide derivatives. J Med Chem. 2009;52(16):5228–5240. View Source
